An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate
An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(3-formylphenyl)benzoate is a bi-functional organic compound of significant interest in synthetic chemistry. Possessing both a methyl ester and a formyl group on a biphenyl scaffold, it serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and an analysis of its expected spectral characteristics. The information presented herein is intended to support researchers in the effective utilization of this compound in their synthetic endeavors.
Chemical Properties
Methyl 4-(3-formylphenyl)benzoate is a solid at room temperature with a melting point range of 97-101 °C.[1] It is characterized by the molecular formula C15H12O3 and a molecular weight of approximately 240.25 g/mol .[1] The structural attributes and key identifiers of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H12O3 | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 97-101 °C | [1] |
| Purity | ≥97% | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 221021-36-9 | [1] |
| Synonyms | 4-(3-Formylphenyl)benzoic acid methyl ester | [1] |
| InChI | 1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3 | [1] |
| SMILES | COC(=O)c1ccc(cc1)-c2cccc(C=O)c2 | [1] |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The synthesis of Methyl 4-(3-formylphenyl)benzoate is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a broad range of functional groups. The reaction couples an organoboron compound with an organohalide. For the synthesis of the target molecule, 3-formylphenylboronic acid is coupled with a methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate).
General Reaction Scheme
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of Methyl 4-(3-formylphenyl)benzoate.
Materials:
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3-Formylphenylboronic acid
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Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
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Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)
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Toluene
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Ethanol
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Standard glassware for inert atmosphere synthesis
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.2 equivalents) and methyl 4-iodobenzoate (1.0 equivalent).
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Addition of Catalyst and Base: Add the palladium catalyst, Pd(PPh3)4 (0.05 equivalents), and the base, sodium carbonate (2.0 equivalents).
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Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-(3-formylphenyl)benzoate.
Synthesis Workflow Diagram
Spectral Characterization
1H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl ester protons.
Expected Chemical Shifts (in CDCl3):
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Aldehyde Proton (-CHO): A singlet in the region of δ 9.9-10.1 ppm .
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Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-8.2 ppm . The protons on the formyl-substituted ring will likely appear at slightly different chemical shifts than those on the methyl benzoate-substituted ring.
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Methyl Protons (-OCH3): A singlet at approximately δ 3.9 ppm .
Table 3: Predicted 1H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde | 9.9 - 10.1 | Singlet | 1H |
| Aromatic | 7.2 - 8.2 | Multiplet | 8H |
| Methyl Ester | ~3.9 | Singlet | 3H |
13C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, and the methyl carbon.
Expected Chemical Shifts (in CDCl3):
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Aldehyde Carbonyl (C=O): ~δ 192 ppm
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Ester Carbonyl (C=O): ~δ 166 ppm
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Aromatic Carbons: δ 125-145 ppm
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Methyl Carbon (-OCH3): ~δ 52 ppm
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the ester functional groups.
Expected Salient Peaks:
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C=O Stretch (Aldehyde): A strong band around 1700-1715 cm-1 .
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C=O Stretch (Ester): A strong band around 1720-1730 cm-1 .
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C-H Stretch (Aldehyde): Two weak bands around 2820 cm-1 and 2720 cm-1 .
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C-O Stretch (Ester): Strong bands in the region of 1200-1300 cm-1 .
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Aromatic C=C Bending: Peaks in the 1450-1600 cm-1 region.
Mass Spectrometry
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns.
Expected Fragmentation:
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Molecular Ion (M+): m/z ≈ 240
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Loss of Methoxy Radical (-•OCH3): A significant fragment at m/z ≈ 209.
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Loss of Formyl Radical (-•CHO): A fragment at m/z ≈ 211.
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Further fragmentation of these initial ions would lead to other smaller fragments.
Logical Relationships in Spectral Analysis
The structural elucidation of Methyl 4-(3-formylphenyl)benzoate relies on the correlation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for confirming the structure.
Applications in Research and Development
As a bifunctional building block, Methyl 4-(3-formylphenyl)benzoate holds potential in various areas of chemical research and development:
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Pharmaceutical Synthesis: The aldehyde functionality can be readily converted into other groups (e.g., amines, alcohols, carboxylic acids) or used in cyclization reactions to build complex heterocyclic scaffolds common in medicinal chemistry. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.
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Materials Science: The rigid biphenyl core makes this molecule a candidate for incorporation into polymers, liquid crystals, or organic light-emitting diode (OLED) materials where specific electronic and physical properties are desired.
Conclusion
Methyl 4-(3-formylphenyl)benzoate is a valuable chemical intermediate with well-defined properties. Its synthesis is accessible through robust and high-yielding methods like the Suzuki-Miyaura cross-coupling reaction. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this compound in their ongoing research and development projects. The predictive spectral data and detailed protocols serve as a solid foundation for its application in the synthesis of novel and complex molecular architectures.



